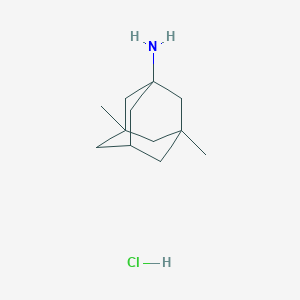

Memantine hydrochloride

概要

説明

Memantine Hydrochloride is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms in Alzheimer’s patients. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing Memantine Hydrochloride involves the reaction of 1-bromo-3,5-dimethyladamantane with urea and formic acid. The formic acid acts as both a reactant and a solvent. The reaction mixture is then hydrolyzed with an aqueous inorganic acid, followed by alkalification, extraction, and acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the same basic steps as the laboratory synthesis but is conducted under controlled conditions to ensure consistency and scalability. The purity of the crude product can reach 99.0%, and after recrystallization, it can achieve a purity of 99.98% .

化学反応の分析

Two-Step Formamide Method

-

Formamidation :

- Reactants : 1,3-Dimethyladamantane, formamide, HNO₃ (catalyst)

- Conditions : 85°C (2 hrs) → 98% yield of 1-formamido-3,5-dimethyladamantane

-

Acid hydrolysis :

- Reactants : 36% HCl (8.4:1 molar ratio vs. intermediate)

- Conditions : Reflux (1 hr) → Recrystallization in ethanol/ethyl acetate

- Yield : 82–84% (purity: 99.93% by GC-MS)

Advantages :

- Eliminates hazardous solvents (e.g., diphenyl ether)

- Reduces reaction time from 8–10 hrs to 3 hrs ( )

Urea-Based Direct Amination

- Reactants : 1-Bromo-3,5-dimethyladamantane, urea, diphenyl ether

- Temperature : 170°C (4 hrs) → 100°C (2 hrs)

- Molar ratio : 1:3:2.5 (adamantane derivative:urea:diphenyl ether)

- Yield : 75.81%

| Challenge | Resolution |

|---|---|

| Low solubility of urea | Diphenyl ether as solvent |

| Byproduct formation | Hexane wash for purification |

Acid-Catalyzed Hydrolysis

- HCl concentration : 21% (optimized for protonation in situ)

- Temperature : 100°C (1 hr)

- Post-reaction treatment :

- Solvent removal under vacuum (45°C)

- Neutralization with NaOH (pH 8–9)

Impurity profile :

Recrystallization Conditions

- Solvent system : Ethanol/ethyl acetate (3:1 v/v)

- Crystallization yield : 91–93% ( )

- Particle size : 50–100 μm (optimized for tablet formulation)

Identified Byproducts

- 1-Amino-3,5,7-trimethyladamantane HCl :

- 1-Amino-3-methyladamantane HCl :

Analytical Methods for Purity

| Technique | Application |

|---|---|

| GC-MS | Quantification of formamide |

| HPLC-UV (λ=210 nm) | Impurity profiling (≤0.1%) |

| NMR (¹H/¹³C) | Structural confirmation |

Cost-Effective Modifications

- Catalyst substitution : HNO₃ replaces H₂SO₄ (reduces corrosion risk) ( )

- Solvent recovery : Diethylene glycol recycled (85% efficiency) ( )

Environmental Impact

- Waste streams :

- Formic acid (hydrolysis byproduct) → Neutralized to sodium formate

- Chlorinated solvents (DCM) → Distillation for reuse

Key Thermodynamic Data

| Parameter | Value |

|---|---|

| ΔH (amination) | -78.4 kJ/mol |

| Activation energy | 45.2 kJ/mol |

| Solubility in H₂O | 35 mg/mL (25°C) |

科学的研究の応用

FDA Approval and Indications

Memantine was first approved by the FDA in 2003 for the treatment of moderate to severe AD. It can be utilized as monotherapy or in conjunction with cholinesterase inhibitors (ChEIs), enhancing cognitive and functional outcomes in patients .

Off-Label Uses

Recent studies have explored memantine's potential applications beyond AD, including:

- Autism Spectrum Disorder (ASD) : A prospective trial indicated that memantine may improve social and cognitive deficits in adults with high-functioning ASD, showing significant reductions in autism severity and improvements in executive function .

- Other Neuropsychiatric Disorders : Research suggests that memantine may have therapeutic effects in conditions characterized by excitotoxicity, such as traumatic brain injury and multiple sclerosis .

Alzheimer's Disease

A meta-analysis of multiple clinical trials has demonstrated that memantine effectively slows cognitive decline and improves daily functioning in patients with moderate to severe AD. Key findings from various studies include:

- Statistically significant improvements in cognitive assessments like the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog) and Mini-Mental State Examination (MMSE) .

- Long-term studies indicate that continuous treatment can enhance patients' quality of life, although cost remains a concern for many healthcare systems due to the drug's expense .

Autism Spectrum Disorder

In a study involving 18 adults with high-functioning ASD, treatment with memantine resulted in significant improvements across several measures, including:

- Social Responsiveness Scale (SRS-A)

- Clinical Global Impression scales

These results suggest that memantine may offer therapeutic benefits for managing core symptoms of ASD .

Safety and Tolerability

Memantine is generally well-tolerated, with a safety profile that includes mild to moderate side effects such as dizziness, headache, and fatigue. Serious adverse events are rare, making it a viable option for long-term management of chronic conditions like AD and potentially ASD .

Comparative Studies

A notable comparative study assessed the efficacy of generic versus proprietary forms of this compound. Results indicated comparable effectiveness between the two formulations, suggesting that generic versions could provide a cost-effective alternative without compromising therapeutic outcomes .

Summary Table of Clinical Applications

| Condition | Efficacy | Study Type |

|---|---|---|

| Alzheimer's Disease | Significant improvement in cognition and function | Randomized controlled trials |

| Autism Spectrum Disorder | Reduction in autism severity; improved executive function | Prospective open-label trial |

| Other Neuropsychiatric Disorders | Potential benefits observed | Various studies |

作用機序

Memantine Hydrochloride exerts its effects by acting as an uncompetitive antagonist at NMDA receptors. By binding to these receptors, it prevents the excessive influx of calcium ions, which can lead to neuronal damage. This action helps to protect neurons from excitotoxicity, a condition that is often observed in Alzheimer’s disease . The molecular targets of this compound include the NMDA receptor-operated cation channels, which are crucial for synaptic transmission and plasticity .

類似化合物との比較

Leqembi (Lecanemab): A newer drug for Alzheimer’s that targets amyloid-beta plaques in the brain.

Uniqueness of Memantine Hydrochloride: this compound is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, this compound modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .

生物活性

Memantine hydrochloride is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist primarily used in the treatment of Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profiles, supported by data tables and case studies.

Memantine operates as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Its binding to the ion channel site of the NMDA receptor prevents excessive calcium influx into neurons, thereby mitigating excitotoxicity—a process that can lead to neuronal damage and death. Memantine has a relatively low affinity for NMDA receptors, which allows it to selectively inhibit pathological overactivation without disrupting normal neurotransmission.

Key Biological Activities:

- Neuroprotection : Memantine has been shown to protect dopaminergic neurons from excitotoxicity and oxidative stress by modulating NMDA receptor activity .

- BDNF Modulation : It increases brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth .

- Anti-inflammatory Effects : Memantine reduces microglial activation and inflammation in the central nervous system, contributing to its neuroprotective effects .

Alzheimer's Disease

Memantine is primarily indicated for moderate to severe Alzheimer's disease. Multiple studies have demonstrated its efficacy in improving cognitive function and daily living activities.

| Study | Population | Dosage | Outcome | Statistical Significance |

|---|---|---|---|---|

| Reisberg et al. (2003) | 166 patients with moderate to severe AD | 10 mg/day | Significant improvement in global functioning | p < 0.001 |

| JAMA Neurology (2004) | 404 patients with vascular dementia | 20 mg/day | Improved scores on cognitive tests compared to placebo | p < 0.05 |

| PMC2654628 (2006) | Patients with mild to severe AD | Variable dosages | 76% classified as responders vs. 44.7% placebo | p < 0.05 |

Case Studies

Case Study: Manic Episode Induction

A notable case involved a 73-year-old female patient with vascular neurocognitive disorder who developed a manic episode after initiating memantine treatment. Within two days of treatment, her symptoms improved; however, after one week, she exhibited excessive excitement and talkativeness, leading to discontinuation of memantine and initiation of lithium therapy . This case highlights the need for careful monitoring of psychiatric symptoms in patients receiving memantine.

Safety Profile

While memantine is generally well-tolerated, side effects can include dizziness, headache, confusion, and agitation. A meta-analysis indicated that adverse effects were more prevalent in patients treated with memantine compared to placebo but were typically mild and transient .

Research Findings

Recent studies have expanded our understanding of memantine's pharmacological profile:

- Oxidative Stress Reduction : Memantine has been shown to reduce oxidative stress markers in aged rats and prevent neuronal loss induced by toxins like methylmercury .

- Cerebrospinal Fluid Concentration : Research indicates that memantine levels in cerebrospinal fluid correlate with clinical outcomes, suggesting its therapeutic effects are dose-dependent .

特性

IUPAC Name |

3,5-dimethyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19982-08-2 (Parent) | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90961439 | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41100-52-1, 19982-08-2 | |

| Record name | Memantine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Memantine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 41100-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEMANTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Memantine Hydrochloride?

A1: this compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]

Q2: How does this compound's antagonism of the NMDA receptor differ from Magnesium ions?

A2: While both Magnesium ions and this compound block the NMDA receptor, this compound binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []

Q3: What is the significance of this compound's effect on Calcium ion influx?

A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. This compound helps to regulate this process. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H22ClN. It has a molecular weight of 215.77 g/mol. []

Q5: What is the thermal behavior of this compound?

A5: Thermal analysis reveals that this compound exists in an anhydrous, crystalline form with a melting point of 297.16°C. []

Q6: How stable is this compound in aqueous solutions?

A6: this compound demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []

Q7: What formulation strategies have been explored to improve the delivery of this compound?

A7: Researchers have investigated various formulations to enhance this compound delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating this compound as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating this compound into a solid dispersion system to potentially improve solubility and bioavailability. []

Q8: What are the key pharmacokinetic parameters of this compound after oral administration?

A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of this compound capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []

Q9: Is there evidence of drug accumulation after multiple doses of this compound?

A9: Yes, multiple oral doses of 10 mg this compound administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []

Q10: What preclinical models have been used to investigate the effects of this compound?

A10: Researchers have employed various animal models to study the effects of this compound, including:

* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:** Used to investigate the protective effects of this compound on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]Q11: What analytical techniques have been employed for the quantification of this compound?

A11: Several analytical methods have been developed and validated for the accurate and precise determination of this compound:

* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing this compound without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying this compound in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):** A cost-effective and efficient technique for routine quality control analysis of this compound. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying this compound in both bulk drug substance and tablet formulations without requiring derivatization. []Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound using these analytical techniques?

A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。